molecular formula C18H19F3N4O3 B2778645 2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine CAS No. 2380098-07-5

2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2778645
CAS No.: 2380098-07-5
M. Wt: 396.37
InChI Key: GLLDMELMUVVWNZ-UHFFFAOYSA-N
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Description

2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps:

    Formation of the Pyridine Ring: The ethoxypyridine moiety can be synthesized through a series of reactions starting from pyridine, involving ethylation and other functional group modifications.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Formation of the Pyrimidine Ring: The trifluoromethylpyrimidine moiety is synthesized through reactions involving trifluoromethylation and other necessary modifications.

    Coupling Reactions: The final step involves coupling the pyridine, piperidine, and pyrimidine moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group on the pyridine ring.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, potentially leading to therapeutic effects.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of 2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
  • (6-Ethoxypyridin-3-yl)-[4-[4-(methyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone

Uniqueness

Compared to similar compounds, 2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine stands out due to the presence of the trifluoromethyl group on the pyrimidine ring. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-2-27-15-4-3-12(11-23-15)16(26)25-9-6-13(7-10-25)28-17-22-8-5-14(24-17)18(19,20)21/h3-5,8,11,13H,2,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLDMELMUVVWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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